molecular formula C25H28O4 B1508332 Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)-, 1,1'-diacetate CAS No. 1071466-61-9

Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)-, 1,1'-diacetate

Cat. No.: B1508332
CAS No.: 1071466-61-9
M. Wt: 392.5 g/mol
InChI Key: GJTZQXNRNNDGRG-UHFFFAOYSA-N
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Description

Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)-, 1,1'-diacetate is a sophisticated chemical building block of significant interest in advanced organic and polymer chemistry research. This derivative is built upon a bisphenol A core structure , which has been further functionalized with allyl and acetate groups. The presence of the allyl (2-propenyl) groups on the phenolic rings introduces sites amenable to further chemical modification, such as through thiol-ene click chemistry or polymerization reactions, providing researchers a versatile handle for constructing complex macromolecular architectures or dendritic structures. The diacetate ester groups protect the phenolic hydroxys, a key feature for controlling reactivity in multi-step syntheses. This protective group can be selectively removed under mild basic conditions, allowing for the sequential and controlled functionalization of the molecule. Researchers value this compound for developing novel synthetic methodologies and creating specialized polymers. Potential research applications include its use as a precursor for high-performance epoxy resins , where its structure could influence cross-linking density and final material properties, or as an intermediate in the synthesis of functionalized materials for electronics and coatings. The specific mechanisms of action and final properties of derivatives made from this compound are highly dependent on the chosen synthetic pathway and the nature of the co-monomers or reactants used. For precise information on its behavior in specific reaction systems, consultation with the primary chemical literature is strongly recommended.

Properties

IUPAC Name

[4-[2-(4-acetyloxy-3-prop-2-enylphenyl)propan-2-yl]-2-prop-2-enylphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O4/c1-7-9-19-15-21(11-13-23(19)28-17(3)26)25(5,6)22-12-14-24(29-18(4)27)20(16-22)10-8-2/h7-8,11-16H,1-2,9-10H2,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTZQXNRNNDGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)OC(=O)C)CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30889264
Record name Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propen-1-yl)-, 1,1'-diacetate
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Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071466-61-9
Record name Phenol, 4,4′-(1-methylethylidene)bis[2-(2-propen-1-yl)-, 1,1′-diacetate
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Record name Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)-, 1,1'-diacetate
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Record name Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propen-1-yl)-, 1,1'-diacetate
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Record name Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propen-1-yl)-, 1,1'-diacetate
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Biological Activity

Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)-, 1,1'-diacetate, commonly referred to as a derivative of bisphenol A (BPA), has garnered attention due to its significant biological activities. This compound is characterized by its complex molecular structure, which contributes to its diverse interactions in biological systems.

  • Chemical Formula : C25H28O4
  • Molecular Weight : 420.49 g/mol
  • CAS Number : 59215472
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound is primarily attributed to its antioxidant and antimicrobial properties. Research indicates that derivatives of bisphenol A exhibit various degrees of biological efficacy.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress. Studies have shown that phenolic compounds can scavenge free radicals effectively. For instance:

  • DPPH Assay Results : In various studies, phenolic compounds similar to this bisphenol derivative demonstrated significant scavenging activity against DPPH radicals. The antioxidant activity is often measured in terms of µM Trolox Equivalent (TE) per gram of extract.
CompoundDPPH Scavenging Activity (µM TE/g)
Phenol Derivative A28.08
Phenol Derivative B25.32
Control (Soxhlet Extract)8.18

Antimicrobial Activity

The antimicrobial properties of phenolic compounds are well-documented. Research indicates that these compounds can inhibit the growth of various pathogenic microorganisms.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for similar phenolic compounds against bacteria such as Staphylococcus aureus and Escherichia coli. The effectiveness varies based on the structure and concentration of the phenolic compound.
MicroorganismMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

Case Study 1: Antioxidant Potential

A study published in the Journal of Natural Products evaluated the antioxidant potential of various phenolic compounds derived from natural sources. The findings indicated that the tested bisphenol derivatives exhibited superior antioxidant properties compared to synthetic antioxidants.

Case Study 2: Antimicrobial Efficacy

Research conducted by the National Institute of Health assessed the antimicrobial efficacy of bisphenol derivatives against common pathogens. The results demonstrated that these compounds could significantly reduce bacterial counts in vitro, suggesting potential applications in food preservation and medical settings.

Toxicological Considerations

Despite their beneficial properties, it is essential to consider the potential toxic effects associated with bisphenol compounds. Regulatory agencies have raised concerns regarding endocrine disruption and reproductive toxicity linked to BPA and its derivatives.

Summary of Toxicological Findings

  • Reproductive Toxicity : Studies indicate that exposure to high concentrations may lead to adverse reproductive outcomes.
  • Endocrine Disruption : Some research has highlighted the potential for these compounds to mimic estrogen and interfere with hormonal functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrabromobisphenol A Diacetate (TBBPA Diacetate)

  • CAS No.: 33798-02-6
  • Molecular Formula : C₁₉H₁₆Br₄O₄
  • Key Differences: TBBPA diacetate incorporates four bromine atoms at the 3,5-positions of each phenyl ring, significantly increasing its molecular weight (632.84 g/mol) and flame-retardant properties . Unlike the target compound, TBBPA diacetate is primarily used as a flame retardant in electronics and plastics.

Bisphenol A (BPA)

  • CAS No.: 80-05-7
  • Molecular Formula : C₁₅H₁₆O₂
  • Key Differences : BPA lacks acetyl and propenyl groups, retaining hydroxyl moieties that confer endocrine-disrupting activity. BPA’s estrogenic effects have led to regulatory restrictions, whereas the acetylated derivative (target compound) shows reduced endocrine activity due to blocked hydroxyl groups . Hydrolysis of the target compound in biological systems could theoretically release BPA, necessitating further studies on metabolic pathways .

Phenol, 4,4'-(1,2-ethanediyl)bis[2-methoxy-, diacetate (CAS 22675-90-7)

  • Molecular Formula : C₂₀H₂₂O₆
  • Key Differences : This compound replaces the isopropylidene bridge with an ethylene group and introduces methoxy substituents. It has a higher predicted boiling point (430.2°C ) and density (1.170 g/cm³ ) compared to the target compound (312.36 g/mol ), suggesting differences in thermal stability and solubility .

Phenol, 4,4’-(1-methylethylidene)bis[2-(2-propenyl)- (CAS 1745-89-7)

  • Molecular Formula : C₂₁H₂₄O₂
  • Key Differences : This analog lacks acetyl groups but retains propenyl substituents, resulting in a lower molecular weight (308.42 g/mol ) and higher logP (5.60 ), indicative of increased lipophilicity. It is analyzed via reverse-phase HPLC, demonstrating distinct chromatographic behavior compared to acetylated derivatives .

Data Table: Comparative Analysis of Key Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Toxicity Profile
Target Compound 10192-62-8 C₁₉H₂₀O₄ 312.365 Acetate, propenyl Polymer synthesis Limited data; potential hydrolysis to BPA
TBBPA Diacetate 33798-02-6 C₁₉H₁₆Br₄O₄ 632.84 Bromine, acetate Flame retardant Low neurotoxicity
BPA 80-05-7 C₁₅H₁₆O₂ 228.29 Hydroxyl Polycarbonate plastics Endocrine disruptor
Phenol, 4,4'-(1,2-ethanediyl)bis[2-methoxy-, diacetate 22675-90-7 C₂₀H₂₂O₆ 394.38 Ethylene bridge, methoxy Research applications No toxicity data

Research Findings

  • Synthesis : The target compound is synthesized via acetylation of BPA derivatives under reflux conditions using dioxane as a solvent, as described in analogous protocols .
  • Toxicity : While TBBPA diacetate shows negligible neurotoxicity, the target compound’s safety profile remains understudied. Hydrolysis studies are critical to assess BPA release .
  • Analytical Methods: Reverse-phase HPLC with columns like Newcrom R1 effectively separates structurally similar bisphenol derivatives, aiding in purity assessment .

Preparation Methods

Synthesis of the Bisphenol Core with Allyl Groups

The core structure, 4,4'-(1-methylethylidene)bisphenol, is functionalized at the 2-position of each phenol ring with a 2-propen-1-yl (allyl) group. This is typically achieved through a selective allylation reaction:

  • Starting materials: Bisphenol A (4,4'-(1-methylethylidene)diphenol) and allyl halide (commonly allyl bromide or chloride).
  • Reaction conditions: The allylation is carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., dimethylformamide or acetone) under reflux conditions.
  • Mechanism: The phenolic hydroxyl groups are deprotonated by the base to form phenolate ions, which then undergo nucleophilic substitution with the allyl halide to install the allyl groups at the ortho position relative to the hydroxyl.

Acetylation to Form Diacetate Esters

Following allylation, the phenolic hydroxyl groups are acetylated to form the 1,1'-diacetate derivative:

  • Reagents: Acetic anhydride or acetyl chloride is used as the acetylating agent.
  • Catalysts: Pyridine or triethylamine often serve as catalysts and acid scavengers.
  • Conditions: The reaction is typically performed at low to moderate temperatures (0–50°C) to avoid side reactions.
  • Outcome: The hydroxyl groups are converted to acetate esters, improving the compound's stability and modulating its release properties in encapsulation applications.

Purification and Characterization

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to remove unreacted starting materials and side products.
  • Characterization: The final compound is characterized by:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
    • Infrared (IR) spectroscopy to verify ester formation.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • High-performance liquid chromatography (HPLC) for purity assessment.

Research Findings and Data Summary

While direct experimental data specific to this compound's preparation are limited in open literature, patent literature related to encapsulates containing this compound provides insights into its synthesis and application. For instance, US Patent Application US20130039962A1 describes encapsulates where similar bisphenol derivatives are used as core materials, highlighting the importance of precise functionalization and acetylation for controlled release triggered by stimuli such as light or temperature.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Allylation Bisphenol A, allyl bromide, K2CO3, DMF Install 2-(2-propen-1-yl) groups Reflux, inert atmosphere preferred
Acetylation Acetic anhydride, pyridine, 0–50°C Convert hydroxyls to acetate esters Control temperature to avoid side reactions
Purification Recrystallization or chromatography Remove impurities Solvent choice affects yield and purity
Characterization NMR, IR, MS, HPLC Confirm structure and purity Essential for quality control

Analysis of Preparation Methods

  • Efficiency: The allylation step is generally high-yielding under optimized conditions, but care must be taken to prevent over-alkylation or side reactions.
  • Selectivity: Ortho-allylation is favored due to the directing effect of the phenolic hydroxyl, but reaction conditions must be controlled to avoid para-substitution.
  • Acetylation: This step is straightforward but requires careful control of reaction time and temperature to prevent hydrolysis or incomplete acetylation.
  • Scalability: The methods described are amenable to scale-up for industrial production, especially when using continuous flow reactors for better temperature and reaction control.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)-, 1,1'-diacetate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via acetylation of bisphenol A derivatives. Key steps include:

  • Acetylation : Reacting the parent phenol with acetic anhydride in the presence of a catalyst (e.g., H₂SO₄) under reflux .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the diacetate product .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (80–100°C) and molar ratios (1:2 phenol-to-anhydride) to improve yield .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be applied to characterize this compound?

  • Methodology :

  • 1H/13C NMR : Identify acetyl groups (δ ~2.3 ppm for CH₃, δ ~168–170 ppm for carbonyl carbons) and allyl protons (δ ~5.0–6.0 ppm for CH₂=CH₂) .
  • IR : Confirm ester C=O stretches (~1740 cm⁻¹) and phenolic O-H absence (if fully acetylated) .
  • HRMS : Validate molecular formula (C₂₃H₂₄O₆) with exact mass (e.g., m/z 396.1521 [M+H]⁺) .

Q. What are the compound’s critical physicochemical properties (solubility, stability) relevant to experimental design?

  • Data :

  • Solubility : Soluble in acetone, DCM, and THF; sparingly soluble in water (<0.1 mg/mL) .
  • Thermal Stability : Decomposes above 200°C; store at 4°C under inert gas to prevent hydrolysis .
  • Density : 1.170 g/cm³ (predicted) .

Advanced Research Questions

Q. How can computational modeling resolve stereochemical ambiguities in derivatives of this compound?

  • Methodology :

  • Conformational Analysis : Use DFT (B3LYP/6-31G*) to optimize geometries and calculate NMR chemical shifts for comparison with experimental data .
  • ECD Spectroscopy : Compare experimental electronic circular dichroism (ECD) with theoretical spectra (TD-DFT) to assign absolute configurations .
  • Molecular Dynamics : Simulate solvent interactions to predict stability in different media .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for biological activity (e.g., cytotoxicity, enzyme inhibition)?

  • Methodology :

  • In Vitro Assays : Test derivatives against cancer cell lines (e.g., HeLa, HL60) using MTT assays. For example, IC₅₀ values <10 µM indicate potent cytotoxicity .
  • COX-2 Inhibition : Use enzymatic assays (e.g., fluorometric kits) to measure inhibition (IC₅₀ ~3.3 µM reported for related diacetates) .
  • QSAR Modeling : Corrogate substituent effects (e.g., allyl vs. methoxy groups) with bioactivity using multivariate regression .

Q. How can environmental risk assessments evaluate the persistence and toxicity of this compound?

  • Methodology :

  • Degradation Studies : Perform hydrolysis (pH 4–9) and photolysis (UV light) to assess half-life. Esters typically hydrolyze faster under alkaline conditions .
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to determine LC₅₀/EC₅₀ values .
  • Regulatory Compliance : Reference EPA guidelines (e.g., TSCA §721.11387) for handling and disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)-, 1,1'-diacetate
Reactant of Route 2
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Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)-, 1,1'-diacetate

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